molecular formula C6H11Cl2N3 B12311127 rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans

rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans

Cat. No.: B12311127
M. Wt: 196.07 g/mol
InChI Key: ODXDXCXYKISHBA-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans: is a synthetic compound that features a cyclopropane ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions or by using imidazole derivatives in coupling reactions.

    Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology : It may serve as a ligand in biochemical studies, interacting with various enzymes or receptors. Medicine Industry : The compound could be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The non-racemic form of the compound.

    (1S,2S)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The enantiomer of the compound.

    2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amine.

Uniqueness

The unique structural features of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans, such as the trans configuration and the presence of both an imidazole ring and a cyclopropane ring, distinguish it from other similar compounds. These features may confer specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H

InChI Key

ODXDXCXYKISHBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CN=CN2.Cl.Cl

Origin of Product

United States

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